Octazamide
Overview
Description
Octazamide, also known as ICI-US 457, is an analgesic agent . It has a molecular weight of 217.26 and its molecular formula is C13H15NO2 . It appears as a liquid that is colorless to light yellow .
Molecular Structure Analysis
The molecular structure of Octazamide consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The ChemSpider ID for Octazamide is 38194 .
Physical And Chemical Properties Analysis
Octazamide is a liquid that is colorless to light yellow . Its molecular weight is 217.26 and its molecular formula is C13H15NO2 . More detailed physical and chemical properties would require specific experimental measurements .
Scientific Research Applications
Neuropharmacological Research
Research has explored the neuropharmacological aspects of fatty acid amides like oleamide. For instance, oleamide, a fatty acid amide related to Octazamide, accumulates in the cerebrospinal fluid of rats after sleep deprivation and induces sleep. This compound's inhibition of fatty acid amide hydrolase results in reduced sleep latency and increased total sleep time, suggesting potential applications in sleep-related disorders. The mechanism of action involves modulation of 5-HT2a, 5HT2c, and GABAa receptors, and cannabinergic pathways (Mendelson & Basile, 2001).
Anxiolytic Effects in Behavioral Studies
Oleamide has also been studied for its anxiolytic-like effects. In a study on mice, oleamide significantly reversed anxiety-like behavior in socially isolated mice and reduced anxiety levels in group-housed mice. These findings suggest the involvement of fatty acid amides in regulating anxiety-related behavior (Wei et al., 2007).
Cancer Research
In cancer research, synthetic compounds such as triazol-4-ylphenyl-bearing histone deacetylase inhibitors have shown promise. One such compound, octanedioic acid hydroxyamide[3-(1-phenyl-1H-[1,2,3]triazol-4-yl)phenyl]amide, suppresses pancreatic cancer cell growth, indicating potential therapeutic applications in cancer treatment (He et al., 2010).
Antiviral Research
1,2,3-Triazole-containing derivatives of rupestonic acid, synthesized through click chemistry, have shown significant in vitro activities against various strains of influenza A virus, suggesting potential antiviral applications (He et al., 2014).
Biomedical Imaging
Optical coherence tomography (OCT), though not directly related to Octazamide, has been increasingly used in biomedical research for high-resolution imaging of biological specimens. This technology aids in both structural investigations and functional examinations in bioanalytical science (Walther et al., 2011).
Neurological Studies
A study investigating the neurotoxicity and mode of action of N, N-Diethyl-Meta-Toluamide (DEET) revealed that DEET targets octopaminergic synapses to induce neuroexcitation and toxicity in insects, which could have implications for understanding the neuronal targets related to acute toxicity in mammals (Swale et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYULWHBPBAOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866558 | |
Record name | Phenyl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octazamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.